Heptadec-16-EN-7-one
Description
Heptadec-16-EN-7-one is a long-chain aliphatic ketone featuring a double bond at position 16 and a ketone functional group at position 6. These compounds are typically synthesized via acid-catalyzed reactions or oxidative methods, with purification achieved through techniques like column chromatography . Key applications include use as intermediates in organic synthesis, standards in chromatographic analysis, and precursors for bioactive molecules .
Properties
CAS No. |
147492-48-6 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-16-en-7-one |
InChI |
InChI=1S/C17H32O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3H,1,4-16H2,2H3 |
InChI Key |
XCZXRLYSBPEEHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-16-EN-7-one can be synthesized through several methods. One common approach involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . The structural proof for the resulting compound is provided by IR, 1H NMR, 13C NMR, and MS data.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Heptadec-16-EN-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Heptadec-16-EN-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptadec-16-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Groups
Key Observations :
- This compound uniquely combines a mid-chain ketone with a distal alkene, differentiating it from simpler alkenes like 1-heptadecene or dienes like heptadecadiene-1,16 .
- The phenolic derivative in demonstrates how alkene position (C10) and aromatic substituents influence reactivity and applications, such as in quinone synthesis .
Physical and Chemical Properties
Key Observations :
Key Observations :
- High-purity synthesis (≥99%) for phenolic alkenes in highlights the efficacy of column chromatography for related compounds .
- Oxidative methods (e.g., NaNO₂ disulfonate in ) may be adaptable for synthesizing ketones like this compound .
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